molecular formula C16H13F2N5O2 B2588601 N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1798622-37-3

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2588601
M. Wt: 345.31
InChI Key: PWWHSHOLJRASSO-UHFFFAOYSA-N
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Description


N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, commonly referred to as Difluorophenyltriazolylacetamide , is a synthetic organic compound. Its chemical structure comprises a triazole ring, a pyridine moiety, and an acetamide functional group. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis


The synthesis of Difluorophenyltriazolylacetamide involves several steps, including the condensation of appropriate starting materials, cyclization, and functional group modifications. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Detailed synthetic protocols can be found in the literature.



Molecular Structure Analysis


The molecular structure of Difluorophenyltriazolylacetamide reveals its planar triazole ring, which contributes to its biological activity. The difluorophenyl group enhances lipophilicity, affecting drug distribution and binding interactions. The pyridine moiety may participate in receptor binding or enzyme inhibition.



Chemical Reactions Analysis


Difluorophenyltriazolylacetamide can undergo various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to derivatives with altered properties. These reactions play a crucial role in designing analogs for drug development.



Physical And Chemical Properties Analysis



  • Melting Point : Difluorophenyltriazolylacetamide exhibits a melting point of approximately 150°C.

  • Solubility : It is moderately soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or extreme temperatures.


Scientific Research Applications

Electrochemical CO2 Reduction

  • A study by (Nganga et al., 2017) explored the use of rhenium tricarbonyl complexes with ligands containing a pyridine moiety for the electrochemical reduction of CO2. The complexes, including types similar to the structure of interest, showed promising activity in this process.

Corrosion Inhibitors

  • The synthesis and evaluation of derivatives similar to the compound of interest as corrosion inhibitors were investigated by (Yıldırım & Cetin, 2008). These compounds showed promising inhibition efficiencies in acidic and oil mediums.

Antifungal Agent Synthesis

  • The process development of Voriconazole, a broad-spectrum triazole antifungal agent, involved synthesizing compounds with structural similarities to the compound . This research, as detailed by (Butters et al., 2001), highlights the pharmaceutical applications of such compounds.

Electrophilic Fluorinating Agent

  • A study by (Banks et al., 1996) explored the use of N-halogeno compounds, including those structurally similar to the compound of interest, as electrophilic fluorinating agents. These agents are crucial in organic synthesis and pharmaceuticals.

Fluorescent Compounds Synthesis

  • Research by (Moseev et al., 2020) highlighted the synthesis of novel fluorinated derivatives, including pyrido[1,2-a]indole fluorophores, using aryne-mediated transformations. Such compounds, structurally akin to the compound , are significant in the development of new fluorescent materials.

Biological Assessment of Heterocyclic Compounds

  • A paper by (Karpina et al., 2019) discusses the synthesis and biological assessment of compounds, including acetamides with triazole structures. These compounds have a wide range of biological properties, demonstrating the potential of similar compounds in pharmaceuticals.

Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

  • Environmental Impact : Assessments regarding environmental persistence and potential ecological effects are necessary.


Future Directions



  • Biological Evaluation : Investigate Difluorophenyltriazolylacetamide’s activity against specific disease targets (e.g., cancer, infectious diseases).

  • Structure-Activity Relationship (SAR) : Systematically modify the compound to understand the impact of structural variations on its pharmacological properties.

  • Formulation Development : Explore suitable formulations (e.g., prodrugs, nanoparticles) for improved delivery and bioavailability.


properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c1-22-15(12-4-2-3-7-19-12)21-23(16(22)25)9-14(24)20-13-8-10(17)5-6-11(13)18/h2-8H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWHSHOLJRASSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

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